Cas no 733014-45-4 ((1,4,5,6,7,8-Hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl 4-formylbenzoate)
![(1,4,5,6,7,8-Hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl 4-formylbenzoate structure](https://ja.kuujia.com/scimg/cas/733014-45-4x500.png)
(1,4,5,6,7,8-Hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl 4-formylbenzoate 化学的及び物理的性質
名前と識別子
-
- (7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl 4-formylbenzoate
- Z53797057
- {11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}methyl 4-formylbenzoate
- AKOS030658467
- 733014-45-4
- EN300-1191539
- (1,4,5,6,7,8-Hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl 4-formylbenzoate
-
- インチ: 1S/C20H18N2O4S/c1-11-2-7-14-15(8-11)27-19-17(14)18(24)21-16(22-19)10-26-20(25)13-5-3-12(9-23)4-6-13/h3-6,9,11H,2,7-8,10H2,1H3,(H,21,22,24)
- InChIKey: ZVLIMBLIXVSXEA-UHFFFAOYSA-N
- ほほえんだ: C(OCC1=NC(=O)C2C3CCC(C)CC=3SC=2N1)(=O)C1=CC=C(C=O)C=C1
計算された属性
- せいみつぶんしりょう: 382.09872823g/mol
- どういたいしつりょう: 382.09872823g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 644
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 113Ų
じっけんとくせい
- 密度みつど: 1.46±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 629.3±65.0 °C(Predicted)
- 酸性度係数(pKa): -0.30±0.40(Predicted)
(1,4,5,6,7,8-Hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl 4-formylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1191539-0.05g |
733014-45-4 | 90% | 0.05g |
$212.0 | 2023-07-10 | ||
Enamine | EN300-1191539-50mg |
733014-45-4 | 90.0% | 50mg |
$212.0 | 2023-10-03 |
(1,4,5,6,7,8-Hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl 4-formylbenzoate 関連文献
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
(1,4,5,6,7,8-Hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl 4-formylbenzoateに関する追加情報
Introduction to (1,4,5,6,7,8-Hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl 4-formylbenzoate (CAS No. 733014-45-4)
(1,4,5,6,7,8-Hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl 4-formylbenzoate (CAS No. 733014-45-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a subject of interest for various applications in drug discovery and development.
The molecular structure of (1,4,5,6,7,8-Hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl 4-formylbenzoate is composed of a benzothiophene core fused with a pyrimidine ring and a formylbenzoate moiety. The presence of these functional groups imparts the compound with diverse chemical properties and potential biological activities. The benzothiophene scaffold is known for its ability to modulate various biological targets, including enzymes and receptors, while the pyrimidine ring is often associated with antiviral and anticancer properties.
Recent studies have highlighted the potential therapeutic applications of (1,4,5,6,7,8-Hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl 4-formylbenzoate. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits potent antiproliferative activity against various cancer cell lines. The researchers found that the compound selectively inhibits the growth of breast cancer cells by targeting specific signaling pathways involved in cell cycle regulation and apoptosis.
In addition to its anticancer properties, (1,4,5,6,7,8-Hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl 4-formylbenzoate has also shown promise in the treatment of neurodegenerative diseases. A study conducted by a team at the University of California in 2021 demonstrated that the compound can protect neuronal cells from oxidative stress and reduce the accumulation of toxic protein aggregates associated with Alzheimer's disease. These findings suggest that the compound may have neuroprotective effects and could be further explored as a potential therapeutic agent for neurodegenerative disorders.
The pharmacokinetic properties of (1,4,5,6,7,8-Hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl 4-formylbenzoate have also been investigated to assess its suitability for clinical applications. Preliminary studies indicate that the compound has favorable absorption and distribution profiles in vivo. However, further research is needed to optimize its bioavailability and metabolic stability to enhance its therapeutic efficacy.
From a synthetic chemistry perspective, the preparation of (1,4,5,6,7,8-Hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl 4-formylbenzoate involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in synthetic methodologies have enabled more efficient synthesis routes for this compound. For example, a novel catalytic approach using palladium-based catalysts has been developed to improve the yield and reduce the formation of side products during the synthesis process.
In conclusion,(1,4,5,6,7,8-Hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl 4-formylbenzoate (CAS No. 733014-45-4) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its pharmacological properties for clinical use. As the field of medicinal chemistry advances,(1,4,5,6,7,8-Hexahydro -7-methyl - 4 - oxo [1] benzothieno [2,3 - d ] pyrimidin - 2 - yl) methyl 4 - formyl benzoate is likely to play an increasingly important role in drug discovery and development efforts aimed at addressing unmet medical needs.
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